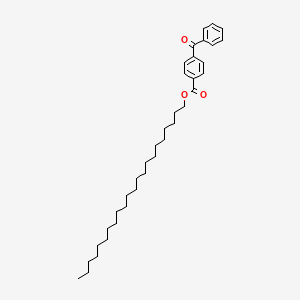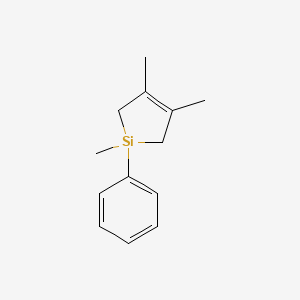
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is a silicon-containing five-membered cyclic diene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert the silole to its corresponding silane.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Silole oxides.
Reduction: Silanes.
Substitution: Various substituted siloles depending on the reagents used.
Applications De Recherche Scientifique
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which 1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic structure. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and high electron acceptability facilitate its role as an electron-transporting material. The interaction between the σ* orbital of the silicon atom and the π* orbital of the butadiene moiety contributes to its unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its aggregation-induced emission (AIE) properties.
2,3,4,5-Tetraphenylsilole: Exhibits similar electronic properties but with different substituents.
Uniqueness
1,3,4-Trimethyl-1-phenyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of methyl and phenyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
54797-05-6 |
|---|---|
Formule moléculaire |
C13H18Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
1,3,4-trimethyl-1-phenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C13H18Si/c1-11-9-14(3,10-12(11)2)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Clé InChI |
OWCZXLLXIGBHOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Si](C1)(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


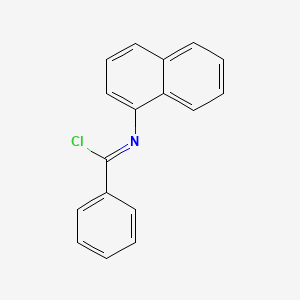
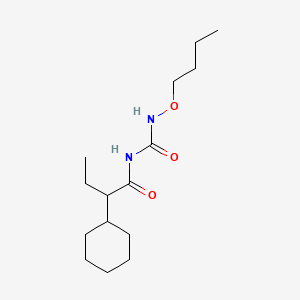
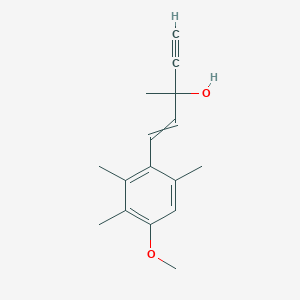
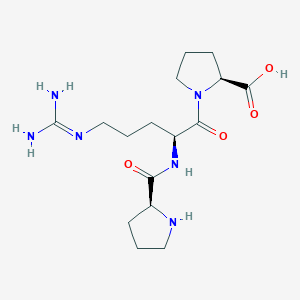
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
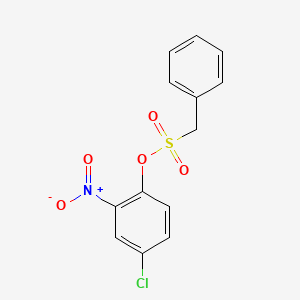

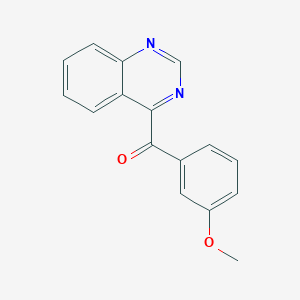
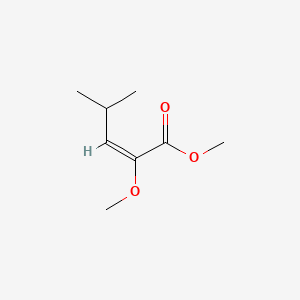

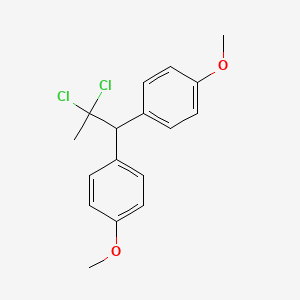

![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
